(5E)-3-[4-OXO-4-(4-PHENYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5E)-3-[4-OXO-4-(4-PHENYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylpiperazine moiety, and a thienylmethylene group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[4-OXO-4-(4-PHENYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The initial step involves the condensation of a thioamide with a carbonyl compound to form the thiazolidinone ring.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the phenylpiperazine.
Attachment of the Thienylmethylene Group: The final step involves the addition of the thienylmethylene group through a Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[4-OXO-4-(4-PHENYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-[4-OXO-4-(4-PHENYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and antiviral activities.
Medicine
In the medical field, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-3-[4-OXO-4-(4-PHENYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-[4-OXO-4-(4-METHYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
- (5E)-3-[4-OXO-4-(4-ETHYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5E)-3-[4-OXO-4-(4-PHENYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE lies in its specific structural features, such as the phenylpiperazine moiety and the thienylmethylene group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
(5E)-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S3/c26-20(24-13-11-23(12-14-24)17-6-2-1-3-7-17)9-4-10-25-21(27)19(30-22(25)28)16-18-8-5-15-29-18/h1-3,5-8,15-16H,4,9-14H2/b19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEOONBJGLDOOF-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)C(=CC4=CC=CS4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)/C(=C\C4=CC=CS4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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